p-Tert-butylpivalophenone

描述

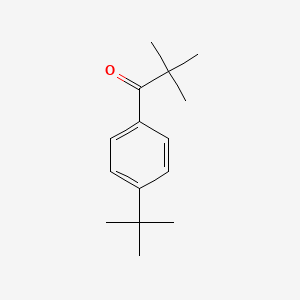

p-Tert-butylpivalophenone (CAS: 22583-66-0) is an aromatic ketone with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol . Structurally, it features a pivaloyl group (2,2-dimethylpropanoyl) attached to a benzene ring substituted with a tert-butyl group at the para position. This compound is notable for its steric hindrance due to the bulky tert-butyl and pivaloyl moieties, which significantly influence its chemical reactivity and physical properties.

属性

IUPAC Name |

1-(4-tert-butylphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-14(2,3)12-9-7-11(8-10-12)13(16)15(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISXBXYWRHTLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177109 | |

| Record name | p-Tert-butylpivalophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22583-66-0 | |

| Record name | p-Tert-butylpivalophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022583660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tert-butylpivalophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of p-Tert-butylpivalophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses tert-butylbenzene and pivaloyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

化学反应分析

Oxidative Transformations of Aryl Ketones

While p-tert-butylpivalophenone is not explicitly mentioned, aryl ketones are known to undergo oxidation, reduction, and cross-coupling reactions. For example:

-

Oxidation : TBHP-mediated oxidation of aryl alkanes to aryl ketones has been reported using ruthenium catalysts (e.g., [(pymox-Me₂)RuCl₂]⁺) in water at room temperature . Similar conditions might oxidize this compound’s alkyl side chains.

-

Reduction : Hydrogenation of aromatic ketones (e.g., p-tert-butylphenol derivatives) to cyclohexanol analogs is documented , suggesting possible ketone-to-alcohol reduction pathways.

Radical-Mediated Reactions

Radical mechanisms involving tert-butyl groups are prevalent in the literature:

-

Cross-Dehydrogenative Coupling (CDC) : Copper(II)/TBHP systems enable CDC reactions between aldehydes and alkylbenzenes to form benzylic esters . Such conditions may facilitate α-functionalization of this compound’s ketone moiety.

-

Peroxidation : Tetrabutylammonium iodide (TBAI) catalyzes dioxygenation of dienes with hydroperoxides , hinting at potential peroxide formation via radical intermediates.

Functionalization of tert-Butyl-Substituted Aromatics

Key insights from p-tert-butylphenol chemistry (structurally analogous):

-

Electrophilic Aromatic Substitution : The electron-donating tert-butyl group directs substituents to para/ortho positions. For this compound, electrophilic attack could occur at the aromatic ring’s activated sites.

-

Demethylation/Dealkylation : Bismuth(III) oxide or TBHP systems oxidize alkylarenes to ketones or carboxylic acids , which may apply to the tert-butyl or pivaloyl groups.

Degradation Pathways

Microbial degradation studies of 4-tert-butylphenol reveal:

-

Enzymatic Cleavage : Bacterial strains (e.g., Sphingobium TIK-1) hydroxylate tert-butylphenol to 4-tert-butylcatechol, followed by side-chain degradation to 3,3-dimethyl-2-butanone . Similar pathways might metabolize this compound’s pivaloyl group.

Thermochemical Data

While direct data for this compound is absent, thermochemical properties of p-tert-butylphenol suggest:

| Property | Value (p-tert-butylphenol) | Potential Relevance to this compound |

|---|---|---|

| Boiling Point | 507 K | Higher due to increased molecular weight |

| Heat of Vaporization (ΔvapH°) | 67.9 kJ/mol | Comparable volatility trends |

| Enthalpy of Sublimation (ΔsubH°) | 89.4 kJ/mol | Solid-state stability considerations |

科学研究应用

Photoinitiation in Polymer Chemistry

Photoinitiators are substances that absorb light and initiate polymerization processes, crucial for the production of coatings, adhesives, and inks. p-Tert-butylpivalophenone is particularly effective as a photoinitiator in UV-curable systems.

- Mechanism of Action : Upon exposure to UV light, TBPP generates free radicals that initiate the polymerization of monomers, leading to the formation of cross-linked polymer networks. This process is essential for creating durable and resistant materials.

- Advantages : TBPP exhibits high efficiency under UV light, leading to rapid curing times and improved mechanical properties of the final product. Its stability and low volatility make it suitable for various applications without significant evaporation during processing.

Stabilizer in Material Science

TBPP serves as an antioxidant and stabilizer in various materials, particularly plastics and rubber.

- Role as an Antioxidant : The compound helps prevent oxidative degradation of polymers, thus extending their lifespan and maintaining their mechanical properties. It acts by scavenging free radicals produced during thermal processing or environmental exposure.

- Applications : Commonly used in the formulation of polyolefins and other thermoplastics, TBPP enhances thermal stability and resistance to discoloration, making it valuable in consumer goods such as packaging materials.

Therapeutic Applications

Recent studies have suggested potential therapeutic applications for this compound due to its antioxidant properties.

- Oxidative Stress Mitigation : Research indicates that TBPP may protect cells from oxidative stress-related damage by enhancing the activity of endogenous antioxidant enzymes. This property could be beneficial in treating conditions associated with oxidative damage, such as neurodegenerative diseases.

- Case Studies : In vitro studies have demonstrated that TBPP can reduce cell apoptosis induced by oxidative agents, suggesting a protective role against cellular damage. Further research is needed to explore its efficacy in vivo.

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other common photoinitiators:

| Property/Application | This compound | Benzoin Methyl Ether | Camphorquinone |

|---|---|---|---|

| Type | Photoinitiator | Photoinitiator | Photoinitiator |

| Curing Method | UV Light | UV Light | Visible Light |

| Efficiency | High | Moderate | High |

| Stability | Excellent | Moderate | Good |

| Applications | Coatings, Adhesives | Coatings | Dental Materials |

作用机制

The mechanism of action of p-Tert-butylpivalophenone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The tert-butyl and pivaloyl groups influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Pivalophenones

2-Methylpivalophenone

- Structure: A pivalophenone derivative with a methyl group at the ortho position instead of tert-butyl.

- Reactivity: In -methylpivalophenone reacts with tert-butyllithium to yield o-tolyl-tert-butyl carbinol (63% yield) and a spiro isomer (23% yield) under mild conditions (-40°C to room temperature). The ortho-methyl group introduces moderate steric hindrance, allowing efficient nucleophilic addition .

- Contrast with p-Tert-butylpivalophenone: The para-tert-butyl group in this compound would likely reduce reaction yields due to increased steric bulk, necessitating harsher conditions for similar transformations.

4-Tert-butylacetophenone

- Structure : Substitutes the pivaloyl group with an acetyl moiety.

- Key Differences: The smaller acetyl group reduces steric hindrance, making this compound more reactive in Friedel-Crafts or nucleophilic addition reactions compared to this compound.

Isomeric Compounds (C₁₅H₂₂O)

Several compounds share the molecular formula C₁₅H₂₂O but differ structurally and functionally (Table 1) :

| Compound Name | CAS Number | Functional Group | Structure Type | Applications |

|---|---|---|---|---|

| This compound | 22583-66-0 | Aromatic ketone | Substituted benzene | Organic synthesis |

| Rotundone | 18374-76-0 | Cyclic ketone | Sesquiterpene | Flavoring (pepper) |

| Africanone | 90851-05-1 | Cyclic ketone | Bicyclic terpenoid | Fragrance industry |

- Structural Impact: Rotundone and Africanone are terpenoid ketones with bicyclic frameworks, leading to distinct volatility and solubility compared to the aromatic this compound. These differences make them suitable for flavor/fragrance applications, whereas this compound’s rigidity favors use in synthetic chemistry.

Other tert-Butyl-Substituted Aromatic Compounds

2,6-Di-tert-butyl-4-methylphenol

- Structure: A phenolic compound with two tert-butyl groups at ortho positions and a methyl group at para.

- Comparison: Unlike this compound, this compound is a phenol derivative with antioxidant properties, widely used as a stabilizer in polymers . The absence of a ketone group reduces its reactivity in nucleophilic additions.

Data Table: Key Properties and Reactivity

Research Findings and Gaps

- Synthesis: highlights methodologies for substituted pivalophenones, but direct data on this compound’s synthesis are lacking. Its preparation likely mirrors 2-methylpivalophenone’s route, with adjustments for steric challenges .

- Analytical Data: emphasizes polymer characterization techniques (e.g., pyrolysis-GC/MS), which could be adapted to study this compound’s thermal stability or degradation products.

- Structural Similarity Tools: As per , computational tools can identify analogs like 2,6-Di-tert-butyl-4-methylphenol, aiding in predicting reactivity or applications .

生物活性

p-Tert-butylpivalophenone (TBPP) is a compound that has garnered attention in various fields due to its potential biological activities. This article aims to explore the biological activity of TBPP, focusing on its mechanisms, effects on cellular processes, and implications for health and safety. The information presented is derived from a review of diverse scientific literature, including case studies and experimental findings.

Chemical Structure and Properties

This compound is an organic compound characterized by its pivaloyl group and tert-butyl substituent. Its chemical structure can be represented as follows:

This compound is primarily used in the synthesis of polymers and as a photoinitiator in UV-curable coatings. Its unique structure contributes to its reactivity and biological interactions.

Antioxidant Properties

TBPP exhibits significant antioxidant properties, which are critical in mitigating oxidative stress in biological systems. Studies suggest that TBPP can scavenge free radicals, thereby protecting cells from oxidative damage. For instance, it has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to reduced lipid peroxidation in various cell types.

Cytotoxic Effects

Research indicates that TBPP may have cytotoxic effects on certain cell lines. A study examining the viability of human melanoma cells exposed to TBPP revealed a dose-dependent decrease in cell viability, particularly at concentrations exceeding 250 µM. This suggests that while TBPP may have protective effects at lower doses, higher concentrations could induce cellular stress and apoptosis through mechanisms involving oxidative stress and the activation of apoptotic pathways .

Hormonal Activity

There is evidence suggesting that TBPP may act as an endocrine disruptor. Compounds with similar structures have been associated with hormonal imbalances due to their ability to mimic estrogenic activity. This raises concerns regarding the potential reproductive toxicity of TBPP, necessitating further investigation into its effects on hormonal pathways.

Case Studies

- Case Study on Melanocyte Sensitivity : A study focused on human melanocytes demonstrated that exposure to TBPP resulted in increased expression of heat shock proteins (HSP70), indicating a cellular stress response. The study found that melanocytes treated with TBPP showed significant upregulation of apoptosis-related markers, highlighting the compound's potential role in sensitizing cells to apoptosis under oxidative conditions .

- Toxicological Assessment : A comprehensive toxicological assessment indicated that while acute toxicity levels for TBPP are low, chronic exposure could lead to skin sensitization and irritation. Notably, patch tests revealed varying concentrations of allergenic compounds derived from TBPP formulations, emphasizing the need for careful monitoring in occupational settings .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。